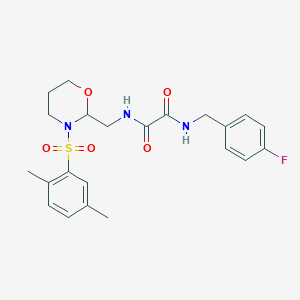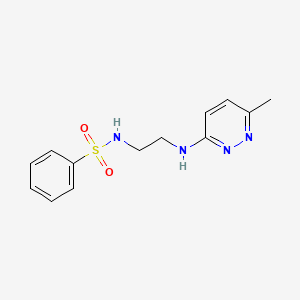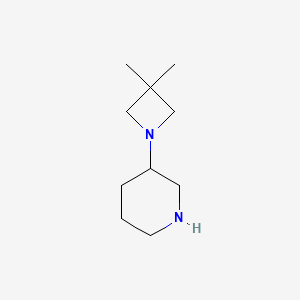
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N6OS and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Strategies to Reduce Metabolism
Research into similar compounds, such as imidazo[1,2-a]pyrimidines, has highlighted the importance of systematic structural modifications to reduce metabolism mediated by enzymes like aldehyde oxidase (AO). These modifications are crucial in the development of pharmacologically active compounds, including antagonists for androgen receptors with potential applications in cancer treatment, particularly prostate cancer. The strategies employed to minimize AO-mediated metabolism involve altering the heterocycle or blocking reactive sites, which may be applicable to the optimization of "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide" for enhanced stability and bioavailability (Linton et al., 2011).
Antibacterial and Anticancer Properties
The exploration of pyrazolo[3,4-d]pyrimidine and pyrazolopyrimidine derivatives has revealed significant antibacterial activity, highlighting the potential of structurally similar compounds in the development of new antimicrobial agents. These findings underscore the versatility of pyrimidine-based structures in drug design, offering promising avenues for the synthesis of compounds with potent antibacterial properties (Rahmouni et al., 2014). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting the potential of "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide" in anticancer research (Rahmouni et al., 2016).
Antiprotozoal and Antiviral Applications
Compounds featuring imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated notable antiprotozoal and antiviral properties. This research provides insights into the development of dicationic compounds as potential therapeutic agents against protozoal infections and viruses, suggesting a similar application scope for "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide" in treating infectious diseases (Ismail et al., 2004).
Antioxidant Properties
Research into pyrimidine-azetidinone analogues has revealed their potential as antioxidants, which is critical in counteracting oxidative stress associated with various chronic diseases. The synthesis of new compounds and their evaluation for antioxidant activity indicate the broad applicability of pyrimidine derivatives in designing molecules with potential health benefits, including "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide" (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(3-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-26-15-4-2-3-14(7-15)22-18(25)13-9-24(10-13)17-8-16(20-11-21-17)23-6-5-19-12-23/h2-8,11-13H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPDYLKXERVECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)


![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide](/img/structure/B2735296.png)


![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)


